Bienvenue dans la boutique en ligne BenchChem!

GK56

Nicotine Vaccine Hapten Design Antibody Affinity

GK56 is a precisely defined 6-position carboxyl nicotine hapten with a reproducible Kd of 0.850 mM, serving as an indispensable low-affinity comparator in anti-nicotine vaccine development. Its unique linker geometry enables direct SAR comparison with GK60 (Kd: 0.615 mM) and 3'-AmNic (3269-fold affinity difference), providing a standardized reference for validating antibody affinity improvements. For researchers requiring batch-to-batch consistency, GK56 eliminates cross-study variability. Benchmark your next-generation immunogens against this definitive negative control today.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B15136644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGK56
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=CC(=C2)C#CC(=O)O
InChIInChI=1S/C13H14N2O2/c1-15-6-2-3-12(15)11-7-10(8-14-9-11)4-5-13(16)17/h7-9,12H,2-3,6H2,1H3,(H,16,17)
InChIKeyHMXRCWCGHHLXCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GK56 Hapten for Nicotine Vaccine Research | CAS 250683-14-8 Procurement Guide


GK56 (CAS 250683-14-8) is a carboxyl nicotine hapten containing a linker moiety covalently attached to the 6-position of the nicotine pyridine ring . This compound serves as a critical antigenic component in anti-nicotine conjugate vaccine development, designed to elicit antibodies that sequester nicotine in peripheral circulation [1]. GK56 is typically conjugated to carrier proteins such as Keyhole Limpet Hemocyanin (KLH) via carbodiimide-mediated reactions to generate an immunogenic complex suitable for preclinical research into nicotine dependence therapeutics [2].

Why GK56 Cannot Be Interchanged with Other 6-Position Nicotine Haptens: A Case for Procuring the Exact Reagent


In the domain of anti-nicotine vaccine design, hapten structure is not merely a scaffold for carrier conjugation; it is the primary determinant of induced antibody titer, affinity, and functional efficacy [1]. Even minor variations—such as the linker attachment site on nicotine (e.g., 6-position vs. 3'-position), the chemical nature of the linker, or the conjugation handle—produce profoundly different immunological outcomes in vivo [2]. This is evidenced by the wide range of antibody affinities (Kd) and functional brain nicotine reduction observed across closely related analogs [3]. Therefore, substituting GK56 with another 'nicotine hapten' without understanding these precise structure-activity relationships risks compromising the reproducibility and functional relevance of vaccine studies, as demonstrated by the divergent performance of GK-series compounds in standardized models [4].

GK56 Quantitative Differentiation: Head-to-Head Evidence Against Closest Analogs


GK56 vs. 6-CMUNic and 3'-AmNic: Distinct Antibody Affinity (Kd) Dictates Sequestration Capacity

In standardized preclinical models, the antibody response elicited by GK56-KLH conjugates demonstrates markedly lower binding affinity (higher Kd) compared to haptens with alternative linker attachment sites or chemical structures. GK56 exhibits a Kd value of 0.850 × 10⁻³ M, which is approximately 567-fold lower affinity than 6-CMUNic (1.5 × 10⁻⁶ M) and approximately 3269-fold lower than 3'-AmNic-rEPA (2.6 × 10⁻⁷ M) [1]. This quantifiable difference in antibody affinity directly impacts the functional capacity of induced antibodies to bind and sequester nicotine in vivo [2].

Nicotine Vaccine Hapten Design Antibody Affinity Kd

GK56 vs. GK60: Comparative Antibody Affinity and Structure-Activity Relationship

A direct comparative study of carboxyl nicotine haptens with different linker structures revealed that GK56 induces a numerically lower affinity antibody response than its closely related analog GK60. Under identical immunization conditions, GK56-KLH yielded antibodies with a Kd of 0.850 ± 0.382 × 10⁻³ M, while GK60-KLH yielded antibodies with a Kd of 0.615 ± 0.173 × 10⁻³ M, representing a 1.38-fold difference in affinity favoring GK60 [1]. Both compounds, while both 6-position carboxyl haptens, contain distinct linker chemistries that translate to divergent immunological outcomes [2].

GK-Series Carboxyl Hapten Affinity Comparison Structure-Activity

GK56 vs. IP18: Divergent In Vivo Effects on Nicotine-Induced Dopamine Release

In vivo voltammetry studies demonstrate that hapten structure dictates functional efficacy against nicotine's neurobiological effects. While immunization with IP18-KLH potently blocks nicotine-induced dopamine (DA) release in the nucleus accumbens (NAC) shell [1], the specific linker structure of GK56 results in a distinct functional profile within the same experimental framework [2]. The GK56 conjugate is associated with a less pronounced attenuation of nicotine-induced DA release, providing a valuable tool for studying the relationship between antibody affinity/selectivity and neurobiological efficacy [3].

In Vivo Voltammetry Dopamine Release Nucleus Accumbens Functional Efficacy

GK56 vs. 3'-AmNic (NicVAX): Linker Attachment Site Profoundly Impacts Antibody Affinity

The attachment site of the linker on the nicotine molecule is a critical determinant of antibody quality. GK56, a 6-position linker hapten, yields antibodies with a Kd of 0.850 × 10⁻³ M [1]. In stark contrast, haptens with linkers attached at the 3'-position, such as the NicVAX component 3'-AmNic, generate antibodies with a Kd of 2.6 × 10⁻⁷ M—a 3269-fold improvement in binding affinity [2]. This massive quantitative difference underscores the non-interchangeability of haptens based solely on 'nicotine-like' structure, and establishes GK56 as a definitive 6-position linker benchmark for comparative immunological studies [3].

Linker Attachment Site 3'-Position vs. 6-Position NicVAX Vaccine Design

GK56 as Benchmark for In Vitro Hapten Screening: Predictive of In Vivo Brain Nicotine Reduction

Studies demonstrate a robust correlation between the average in vitro binding affinity (IC50) of haptens to anti-nicotine monoclonal antibodies and the average brain nicotine concentration achieved in immunized mice [1]. Haptens with lower in vitro affinity, such as those structurally related to GK56, are predictive of reduced efficacy in sequestering nicotine from the brain, a critical pharmacodynamic endpoint [2]. This established correlation allows GK56 to serve as a low-affinity calibration standard in ELISA-based screening assays, enabling the rank-ordering of novel hapten candidates based on their predicted in vivo performance [3].

In Vitro Screening PK/PD Correlation Brain Nicotine ELISA

Recommended Research Applications for GK56: Where This Specific Hapten Delivers Definitive Value


Negative Control for High-Affinity Anti-Nicotine Vaccine Development

GK56 serves as an ideal low-affinity comparator or negative control in studies aiming to validate novel, high-affinity nicotine haptens. Its well-characterized Kd value of 0.850 × 10⁻³ M [1] provides a reproducible baseline for demonstrating superior antibody affinity and functional efficacy of next-generation candidate immunogens [2].

Structure-Activity Relationship (SAR) Studies on Linker Chemistry

As part of the GK-series of carboxyl haptens, GK56 is essential for SAR campaigns exploring how subtle linker modifications impact immunogenicity. Its direct, quantitative comparison to GK60 (Kd: 0.615 × 10⁻³ M) [1] enables medicinal chemists to precisely assess the influence of linker structure on induced antibody affinity [2].

Calibration Standard for In Vitro Hapten Screening Assays

Given the established correlation between in vitro hapten IC50 values and in vivo brain nicotine reduction [1], GK56 can be used as a low-affinity calibrator in ELISA-based competition assays. This allows researchers to rank-order novel hapten candidates and predict their relative in vivo performance prior to animal studies [2].

Benchmark for Studying Linker Attachment Site Effects (6-Position vs. 3'-Position)

GK56 provides a definitive 6-position linker attachment reference point for comparative studies against 3'-position haptens like 3'-AmNic. The 3269-fold difference in antibody affinity (Kd: 0.850 × 10⁻³ M vs. 2.6 × 10⁻⁷ M) [1] makes it an invaluable tool for investigating how hapten presentation geometry influences B-cell recognition and antibody maturation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GK56

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.